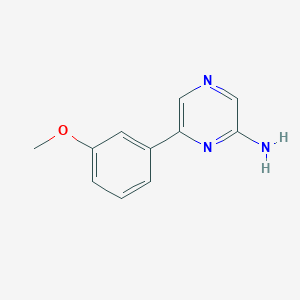

6-(3-methoxyphenyl)-2-Pyrazinamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1159821-17-6 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-(3-methoxyphenyl)pyrazin-2-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-13-7-11(12)14-10/h2-7H,1H3,(H2,12,14) |

InChI Key |

KYBKJDBGIAEQLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=CC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 3 Methoxyphenyl 2 Pyrazinamine

Convergent and Linear Synthetic Strategies

The construction of the 6-(3-methoxyphenyl)-2-pyrazinamine core can be approached through both convergent and linear synthetic routes. Convergent strategies involve the synthesis of key fragments that are then coupled together in the final steps, while linear strategies build the molecule in a step-by-step fashion from a single starting material.

Copper-Catalyzed N-Arylation Approaches for Pyrazinamine Formation

Copper-catalyzed N-arylation, particularly the Ullmann condensation and Goldberg reactions, represents a classical and effective method for forming the crucial C-N bond between the pyrazine (B50134) and phenyl rings. wikipedia.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org

The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl amines, has been a cornerstone in the synthesis of N-aryl compounds. wikipedia.org Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by various ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov For the synthesis of this compound, this would involve the reaction of 2-aminopyrazine (B29847) with a 3-methoxyphenyl (B12655295) halide.

The Goldberg reaction is a specific type of Ullmann condensation that focuses on the C-N bond formation between an aniline (B41778) and an aryl halide. wikipedia.org A typical catalyst system for this reaction involves copper(I) iodide and a ligand like phenanthroline. wikipedia.org The reactivity of the aryl halide follows the order of I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the coupling. wikipedia.org

Recent developments in copper catalysis have focused on creating more efficient and milder reaction conditions. For instance, the use of highly sterically encumbered N1,N2-diaryl diamine ligands has been shown to resist catalyst deactivation, enabling amination of aryl chlorides at lower temperatures. nih.gov Microwave-assisted copper(0)-catalyzed Ullmann coupling reactions have also been developed, offering rapid reaction times, often within minutes. nih.gov

Table 1: Examples of Copper-Catalyzed N-Arylation Reactions

| Reactants | Catalyst System | Conditions | Product | Reference |

| Aryl Halide, Amine | Copper | High Temperature | Aryl Amine | wikipedia.org |

| 2-Chlorobenzoic acid, Aniline | Copper(I) iodide, Phenanthroline | - | N-Phenylanthranilic acid | wikipedia.org |

| Aryl Bromides/Iodides, Imidazole | Copper salts/oxides, Chelating ligands | 50-82 °C | N-Arylimidazole | nih.gov |

| Aryl Chlorides, Amines | Cu catalyst, N1,N2-diaryl diamine ligands | Mild Temperature | N-Aryl Amine | nih.gov |

| Bromaminic acid, Alkyl/Aryl amines | Elemental Copper | Microwave, Phosphate buffer | Amino-substituted anthraquinones | nih.gov |

Nucleophilic Substitution Reactions in Pyrazine Ring Systems

Nucleophilic aromatic substitution (SNAr) provides another important pathway to this compound. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. chemistrysteps.comlibretexts.org

In the context of pyrazine synthesis, a halogenated pyrazine, such as 2-chloro-6-bromopyrazine, can react with 3-methoxyaniline in an SNAr reaction. nih.gov The electron-deficient nature of the pyrazine ring facilitates the nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The presence of electron-withdrawing groups on the pyrazine ring and the nature of the leaving group are crucial factors influencing the reaction rate. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I. nih.gov

The position of the leaving group on the pyrazine ring is also critical. Nucleophilic substitution on halopyridines, a related class of heterocycles, shows that substitution is most favorable at the ortho and para positions relative to the ring nitrogen. youtube.com This is because the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. youtube.com

Multicomponent Condensation Reactions Involving 2-Aminopyrazine Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. nih.govbeilstein-journals.orgacs.orgnih.gov While the direct synthesis of this compound via a multicomponent reaction involving 2-aminopyrazine precursors is not extensively documented, the principles of MCRs can be applied to the synthesis of substituted pyrazines.

For instance, pyrazines can hypothetically be formed through a [2+2+2] cycloaddition of one alkyne and two nitriles. nih.gov However, the polarization of the nitrile often favors the formation of pyrimidines. nih.gov More established MCRs for nitrogen-containing heterocycles like pyrazoles involve the condensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgacs.orgnih.gov These strategies could potentially be adapted for pyrazine synthesis. For example, a multicomponent approach could involve the condensation of a 1,2-dicarbonyl compound, an amine, and a suitable precursor to the 3-methoxyphenyl group.

Palladium-Catalyzed Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. nih.govresearchgate.netnih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net

In the synthesis of this compound, a Suzuki coupling could be employed by reacting a halogenated 2-aminopyrazine with (3-methoxyphenyl)boronic acid. nih.gov For example, 2-chloro-6-bromopyrazine can be coupled with (4-(methoxycarbonyl)phenyl)boronic acid using a Pd(PPh₃)₄ catalyst. nih.gov The choice of palladium catalyst and ligands is crucial for the success of the reaction and can influence the regioselectivity when multiple reactive sites are present. researchgate.netnih.gov

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms carbon-nitrogen bonds. osi.lvorganic-chemistry.orgnih.gov This reaction could be used to couple 3-methoxyaniline with a halogenated pyrazine. The development of new ligands, such as KPhos, has enabled the amination of aryl chlorides and bromides with aqueous ammonia (B1221849) under mild conditions, offering a highly selective method for preparing primary arylamines. nih.gov

Table 2: Examples of Palladium-Catalyzed Coupling Reactions

| Reactants | Catalyst System | Reaction Type | Product | Reference |

| 2-chloro-6-bromopyrazine, (4-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄ | Suzuki Coupling | 2-chloro-6-(4-(methoxycarbonyl)phenyl)pyrazine | nih.gov |

| 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines, Arylboronic acids | Palladium catalyst | Suzuki Coupling | 6-substituted 3,4-dihydropyrrolo[1,2-a]pyrazines | nih.gov |

| Arylhydrazines, Aryl tosylates | Pd(TFA)₂, Phosphine ligand | C-N Coupling | Unsymmetrical N,N-diarylhydrazines | organic-chemistry.org |

| Aryl halides, Aqueous ammonia | Pd catalyst, KPhos ligand | Buchwald-Hartwig Amination | Primary arylamines | nih.gov |

Functional Group Interconversions and Advanced Derivatization Techniques

Once the core structure of this compound is assembled, further modifications can be introduced to explore the structure-activity relationship and optimize its properties.

Strategic Modifications at the Pyrazine Core

The pyrazine ring of this compound offers several positions for functional group interconversion and derivatization. The amino group at the 2-position and the methoxy (B1213986) group on the phenyl ring are also amenable to modification.

For instance, the amino group can be acylated or alkylated to introduce a variety of substituents. nih.gov The synthesis of N-substituted 3-aminopyrazine-2-carboxamides has been reported, starting from 3-chloropyrazine-2-carbonitrile. mdpi.com The nitrile is first hydrolyzed to the carboxamide, which is then reacted with various benzylamines. mdpi.com

Modifications to the pyrazine ring itself often involve halogenation followed by further coupling reactions. For example, regioselective chlorination and bromination of 2-aminopyrazine can be performed, followed by palladium-catalyzed cyanation to introduce a nitrile group. nih.govchemicalpapers.com This nitrile can then be hydrolyzed to a carboxylic acid or an amide. The synthesis of favipiravir, an antiviral drug, utilizes such strategies starting from 2-aminopyrazine. nih.govchemicalpapers.com

Derivatization can also be achieved by introducing substituents at other positions of the pyrazine ring. The synthesis of 3,6-bis-substituted-2(1H)-pyrazinone derivatives demonstrates the possibility of introducing different functional groups at various positions on the pyrazine core. nih.gov

Elaboration and Diversification of the Methoxyphenyl Substituent

The 3-methoxyphenyl group on the pyrazine ring offers a key site for structural modification, allowing for the introduction of diverse functionalities that can modulate the compound's properties. A primary transformation involves the cleavage of the methyl ether to yield the corresponding phenol (B47542), which can then serve as a versatile intermediate for further derivatization.

Ether Cleavage to Phenolic Derivatives

The conversion of the methoxy group to a hydroxyl group is a common strategy to increase the polarity of the molecule and to provide a handle for further functionalization. This transformation is typically achieved under acidic conditions, for instance, by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). dur.ac.ukwordpress.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the methyl group, leading to the formation of the phenol and methyl halide.

Another effective reagent for ether cleavage is boron tribromide (BBr₃). This Lewis acid is particularly useful for cleaving aryl methyl ethers under milder conditions compared to hydrohalic acids. The reaction mechanism involves the formation of a complex between the boron atom and the ether oxygen, followed by the cleavage of the carbon-oxygen bond.

Once the phenolic derivative, 6-(3-hydroxyphenyl)-2-aminopyrazine, is obtained, it can undergo a variety of reactions to introduce new substituents. These include O-alkylation with various alkyl halides to introduce different ether functionalities, or esterification with acyl chlorides or carboxylic anhydrides to form ester derivatives. These reactions significantly expand the chemical space accessible from the parent compound.

Derivatization of the 2-Amino Group on the Pyrazine Ring

The 2-amino group on the pyrazine ring is a nucleophilic center that can readily undergo various chemical transformations, including acylation and alkylation, to produce a wide array of derivatives.

Acylation Reactions

The amino group can be acylated using a variety of acylating agents, such as acyl chlorides and carboxylic anhydrides, to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N-(6-(3-methoxyphenyl)pyrazin-2-yl)acetamide. The use of a base is necessary to neutralize the hydrochloric acid generated during the reaction. silicycle.com This acylation can be used to introduce a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Alkylation Reactions

N-alkylation of the 2-amino group can be achieved by reaction with alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination can be employed. This involves the reaction of the 2-aminopyrazine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Isolation, Purification, and Spectroscopic Characterization Techniques for Synthetic Products

The successful synthesis of derivatives of this compound relies on effective methods for isolating and purifying the target compounds from reaction mixtures. Following purification, a combination of spectroscopic techniques is employed to unambiguously determine the structure of the newly synthesized molecules.

Isolation and Purification

Common techniques for the isolation and purification of pyrazine derivatives include:

Extraction: Liquid-liquid extraction is often used as a first step to separate the product from the reaction mixture based on its solubility in different solvents.

Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. Silica (B1680970) gel is a commonly used stationary phase for the purification of pyrazine derivatives. silicycle.comrug.nlcolumn-chromatography.com The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often employed. For basic compounds like aminopyrazines, the addition of a small amount of a base like triethylamine to the eluent can help to prevent tailing on the silica gel column. wordpress.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the pure compound to crystallize out, leaving impurities in the solution. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Spectroscopic Characterization

The structures of the synthesized compounds are typically confirmed using a combination of the following spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can also be used to determine its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule, such as N-H, C=O, and C-O bonds, by observing their characteristic absorption frequencies.

Below is a representative table of the types of spectroscopic data that would be expected for derivatives of this compound.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 6-(3-methoxyphenyl)-2-aminopyrazine | Signals for pyrazine and methoxyphenyl protons, NH₂ protons. | Signals for pyrazine and methoxyphenyl carbons, including the methoxy carbon. | N-H stretching, C-O stretching, aromatic C-H and C=C stretching. | [M+H]⁺ corresponding to the molecular formula. |

| N-(6-(3-methoxyphenyl)pyrazin-2-yl)acetamide | Signals for pyrazine and methoxyphenyl protons, NH proton, and acetyl methyl protons. | Signals for pyrazine and methoxyphenyl carbons, acetyl carbonyl and methyl carbons. | N-H stretching, C=O stretching, C-O stretching, aromatic C-H and C=C stretching. | [M+H]⁺ corresponding to the molecular formula. |

| 6-(3-hydroxyphenyl)-2-aminopyrazine | Signals for pyrazine and hydroxyphenyl protons, NH₂ and OH protons. | Signals for pyrazine and hydroxyphenyl carbons. | O-H and N-H stretching, aromatic C-H and C=C stretching. | [M+H]⁺ corresponding to the molecular formula. |

Structure Activity Relationship Sar Investigations of 6 3 Methoxyphenyl 2 Pyrazinamine and Its Analogs

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

Positional Isomerism and Steric Hindrance within the Methoxyphenyl Moiety

The position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of biological activity. While direct SAR studies on the positional isomers of 6-(3-methoxyphenyl)-2-pyrazinamine are not extensively detailed in the provided results, related studies on similar scaffolds offer valuable insights. For instance, in a series of 2,6-disubstituted pyrazines, the substitution pattern on the aryl group at the 2-position was found to be crucial for activity, with a 4'-carboxyphenyl substituent being optimal for CSNK2A inhibition and showing little tolerance for additional modifications. nih.gov This suggests that the spatial arrangement of substituents on the phenyl ring significantly impacts target engagement.

Steric hindrance, introduced by bulky substituents, can also play a pivotal role. While the provided information does not offer specific examples related to the this compound core, the principle remains a cornerstone of medicinal chemistry. The introduction of larger groups can either enhance or diminish activity depending on the topology of the target's binding site.

Electronic Effects of Substituents on the Pyrazine (B50134) and Phenyl Rings

The electronic landscape of the pyrazine and phenyl rings, governed by the presence of electron-donating or electron-withdrawing groups, is a key factor in modulating biological potency. Research on pyrazinamide (B1679903) derivatives has shown that modifications to the pyrazine ring can significantly influence their antimycobacterial activity. nih.govnih.gov For example, substitutions at the 3 and 5 positions of pyrazinoic acid with alkylamino groups led to analogs that were 5 to 10-fold more potent than the parent compound. nih.gov

In a study on 2-aminopyrimidine (B69317) derivatives, which share a similar nitrogen heterocyclic core, the introduction of various amines influenced their β-glucuronidase inhibitory activity. nih.gov This highlights the importance of the electronic nature of substituents on the heterocyclic ring. Furthermore, a quantitative structure-propriety relationship (QSPR) study on pyrazine derivatives demonstrated that electronic and quantum chemical descriptors are crucial in predicting their properties. ijournalse.org

Conformational Preferences and Their Influence on Molecular Recognition

The three-dimensional conformation of this compound and its analogs is a critical factor for effective molecular recognition by their biological targets. The relative orientation of the pyrazine and phenyl rings, as well as the conformation of the methoxy group, can significantly affect binding affinity.

Studies on related 2,6-disubstituted pyrazines have shown that the three rings of an active analog adopt a co-planar conformation within the ATP-binding pocket of the target kinase, CSNK2A. nih.gov This planarity is a common feature in other inhibitors of this kinase, suggesting its importance for optimal interaction. Molecular docking and dynamics simulations of other 2-aminopyrazine (B29847) derivatives have also been used to understand their binding modes and conformational preferences within the active sites of their targets. nih.gov These computational approaches are invaluable for predicting how structural modifications will influence the preferred conformation and, consequently, the biological activity.

Development of Structure-Activity Models for Targeted Biological Pathways

The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models is a powerful tool for understanding and predicting the biological activity of compounds like this compound and its analogs. ijournalse.orgresearchgate.net These models use statistical methods to correlate molecular descriptors (physicochemical, electronic, and topological properties) with biological activity. researchgate.net

For pyrazine derivatives, 2D-QSPR models have been successfully established to predict properties like odor thresholds, using descriptors calculated by density functional theory (DFT). ijournalse.org In the context of drug design, QSAR models have been developed for various heterocyclic compounds to predict their inhibitory activity against specific enzymes. researchgate.netshd-pub.org.rs These models, often employing techniques like multiple linear regression (MLR) and artificial neural networks (ANN), can identify the key molecular features that drive activity and guide the design of new, more potent inhibitors. researchgate.net The ultimate goal of these models is to provide a mechanistic interpretation of the structure-activity data, facilitating the rational design of novel therapeutic agents. mdpi.com

Biological Activity Profiling and Molecular Mechanism Elucidation

Antimycobacterial Activity Studies

The global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), and the rise of drug-resistant strains necessitate the discovery of novel therapeutic agents. nih.gov Substituted pyrazines, including derivatives of 6-(3-methoxyphenyl)-2-pyrazinamine, have been a focal point of this research.

In Vitro Efficacy Against Mycobacterium tuberculosis (Mtb) Strains

Derivatives of pyrazinamide (B1679903), a first-line anti-TB drug, have been synthesized and evaluated for their antimycobacterial activity. nih.gov Studies have shown that certain pyrazine-based compounds exhibit potent growth inhibition against Mtb. nih.gov For instance, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which share a core pyrimidine (B1678525) structure related to pyrazines, demonstrated significant in vitro activity against Mtb. nih.gov Another study on N-pyrazinoyl substituted amino acids revealed that derivatives with more lipophilic characteristics, particularly one containing a phenylglycine moiety, showed high activity against Mtb with a minimum inhibitory concentration (MIC) of less than 1.95 µg/mL. nih.gov

The antimycobacterial activity of these compounds is often linked to specific structural features. For example, in a series of polycyclic amines, the presence of a tertiary amine and/or a free hydroxyl group within the polycyclic aza-cage was associated with antimycobacterial activity. nih.govresearchgate.net

Table 1: In Vitro Antimycobacterial Activity of Selected Pyrazine (B50134) Derivatives

| Compound Class | Tested Strain | Key Finding | Reference |

|---|---|---|---|

| N-pyrazinoyl substituted amino acids | Mycobacterium tuberculosis H37Ra | A derivative with a phenylglycine moiety (PC-d/l-Pgl-Me) showed the highest activity with a MIC < 1.95 µg/mL. nih.gov | nih.gov |

| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis | Analogues with a 3-(4-fluoro)phenyl group exhibited potent M.tb growth inhibition. nih.gov | nih.gov |

Investigations into Activity Against Drug-Resistant Mtb Phenotypes

A major challenge in TB treatment is the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.gov Research has therefore focused on evaluating the efficacy of new compounds against these resistant phenotypes. Studies have shown that some novel pyrazine derivatives retain activity against drug-resistant Mtb. For example, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] (Spiro) analogues were found to be effective against MDR/XDR Mtb strains. plos.org The bactericidal potential of these compounds was confirmed in killing rate experiments, demonstrating a significant reduction in bacterial counts after treatment. plos.org

Alterations in the cell envelope hydrophobicity of drug-resistant Mtb strains have been observed, which may influence their interaction with host cells and potentially with antimicrobial compounds. nih.gov This highlights the importance of developing drugs that can overcome these resistance mechanisms.

Identification and Validation of Mycobacterial Molecular Targets (e.g., FabH, DprE1)

Understanding the molecular targets of antimycobacterial compounds is crucial for rational drug design and development. For pyrazine-based compounds, several potential targets have been investigated. While specific studies directly linking this compound to FabH or DprE1 were not prominent in the provided search results, related research on other antimycobacterial agents provides context. For instance, the mycobacterial membrane protein Large 3 (MmpL3) has been identified as a target for THPP and Spiro analogues. plos.org Whole-genome sequencing of resistant Mtb mutants revealed mutations in the mmpL3 gene, suggesting it as the likely mode of resistance. plos.org

Other mechanisms of action for antimycobacterial compounds include the disruption of cell wall integrity, inhibition of energy metabolism, and interference with the biosynthesis of essential macromolecules. nih.govresearchgate.net For some polycyclic amines, cell wall damage was identified as the probable mechanism of action. nih.gov

Antiviral Activity Assessments

In addition to their antimycobacterial properties, pyrazine derivatives have demonstrated promising antiviral activity against a range of viruses, particularly enveloped RNA viruses.

Efficacy Against Enveloped RNA Viruses (e.g., Flaviviruses, Coronaviruses like SARS-CoV-2, Influenza A)

Flaviviruses: A series of 2,5,6-trisubstituted pyrazine compounds have been identified as potent allosteric inhibitors of the Zika virus (ZIKV) protease, with IC50 values as low as 130 nM. nih.gov ZIKV, along with dengue virus (DENV), are significant human pathogens belonging to the Flavivirus genus. nih.gov

Coronaviruses (SARS-CoV-2): Research has identified 2,6-disubstituted pyrazines as potent inhibitors of casein kinase 2 alpha (CSNK2A), which in turn show antiviral activity against coronaviruses like SARS-CoV-2. nih.govnih.gov One optimized analogue demonstrated inhibition of murine hepatitis virus (MHV), a surrogate for SARS-CoV-2, with an IC50 ranging from 0.8–8.6 μM. nih.gov Another study identified 2,5-bis(3-indolylmethyl)pyrazine (B1247806) (BIP), a metabolite from human microbiome commensals, as having anti-SARS-CoV-2 activity with an IC50 of 70 μM. nih.gov

Influenza A: An imidazo[1,2-a]pyrazine (B1224502) derivative, designated A4, has shown potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. nih.gov This compound was found to induce clustering of the viral nucleoprotein (NP) and prevent its nuclear accumulation. nih.gov

Table 2: Antiviral Activity of Selected Pyrazine Derivatives

| Compound Class | Virus | Key Finding | Reference |

|---|---|---|---|

| 2,5,6-trisubstituted pyrazines | Zika Virus (Flavivirus) | Potent allosteric inhibitors of ZIKV protease with IC50 values as low as 130 nM. nih.gov | nih.gov |

| 2,6-disubstituted pyrazines | Murine Hepatitis Virus (Coronavirus) | Inhibition of viral replication with IC50 values ranging from 0.8–8.6 μM. nih.gov | nih.gov |

| 2,5-bis(3-indolylmethyl)pyrazine (BIP) | SARS-CoV-2 | IC50 of 70 μM in Huh-7.5 cells. nih.gov | nih.gov |

| Imidazo[1,2-a]pyrazine derivative (A4) | Influenza A Virus | Potent and broad-spectrum activity, including against oseltamivir-resistant strains. nih.gov | nih.gov |

Inhibition of Viral Replication Enzymes (e.g., NS2B-NS3 Protease)

A key target for antiviral drug development against flaviviruses is the NS2B-NS3 protease, which is essential for viral replication. nih.govnih.gov The 2,5,6-trisubstituted pyrazine compounds mentioned earlier act as allosteric inhibitors of this protease. nih.gov The NS2B-NS3 protease is a trypsin-like serine protease, and its inhibition prevents the cleavage of the viral polyprotein, a critical step in the viral life cycle. nih.govfrontiersin.org The development of inhibitors that target this enzyme, such as pyrazine derivatives, represents a promising strategy for treating flavivirus infections. nih.govresearchgate.net

Modulatory Effects on Host Cell Kinases Involved in Viral Cycles (e.g., CSNK2A, PIM3)

Research into 2,6-disubstituted pyrazines has identified them as a promising chemical class of inhibitors for Casein Kinase 2 (CSNK2A), a protein kinase that plays a significant role in various cellular processes, including viral replication. nih.gov A close structural analog of this compound, an ortho-methoxy aniline (B41778) derivative (compound 7c in the cited study), has demonstrated potent in-cell target engagement for CSNK2A. nih.gov This analog also showed improved kinome-wide selectivity, highlighting the potential for this class of compounds to be developed as specific kinase inhibitors. nih.gov

The PIM3 kinase, which is highly expressed in the lungs and whose knockdown can induce apoptosis in lung cell lines, is another important off-target kinase to consider. nih.gov The ortho-methoxy aniline analog of this compound exhibited selectivity for CSNK2A over PIM3, which is a desirable characteristic for potential antiviral agents targeting CSNK2A, as potent PIM3 inhibition could lead to toxicity. nih.gov The inhibition of viral replication by these optimized 2,6-disubstituted pyrazines was found to be consistent with their CSNK2A inhibitory activity. nih.gov Specifically, the antiviral activity against murine hepatitis virus (MHV), a relative of SARS-CoV-2, correlated better with CSNK2A inhibition than with PIM3 inhibition. nih.gov

Table 1: In-Cell Kinase Target Engagement of a 6-(ortho-methoxyphenyl)-2-Pyrazinamine Analog

| Compound | Target Kinase | IC50 (nM) | Selectivity (over PIM3) |

| ortho-methoxy aniline analog (7c) | CSNK2A | Potent (nanomolar range) | Improved |

| ortho-methoxy aniline analog (7c) | PIM3 | Less potent than for CSNK2A | - |

Data derived from a study on 2,6-disubstituted pyrazines as CSNK2A inhibitors. nih.gov

Exploratory Research into Other Biological Properties (In Vitro)

General Antimicrobial Spectrum Investigations

Furthermore, studies on other N-substituted 3-aminopyrazine-2-carboxamides have shown activity against Mycobacterium tuberculosis and M. kansasii, as well as broader antibacterial activity. nih.gov Antifungal activity against Trichophyton interdigitale and Candida albicans has also been observed in this class of compounds. nih.gov These findings suggest that this compound could potentially exhibit a range of antimicrobial activities, though direct testing is required for confirmation.

Anticancer Potential in Select Cell Lines

The anticancer potential of compounds related to this compound has been explored. The dysregulation of CSNK2A, a target of a close analog of the subject compound, is implicated in various cancers by promoting cell survival and proliferation and inhibiting apoptosis. nih.gov This makes CSNK2A a viable target for anticancer drug development. nih.gov

While direct studies on this compound are lacking, other heterocyclic compounds containing a methoxyphenyl substituent have demonstrated anticancer activity. For instance, pyrazoline hybrids have been extensively studied as potential anticancer therapeutics, with some derivatives showing significant cytotoxic activities against various cancer cell lines. nih.gov Additionally, a 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine has been shown to modulate inflammatory responses, a process often linked to cancer development. nih.govresearchgate.net

Enzyme Inhibitory Assays (e.g., Kinase Inhibition beyond antiviral targets)

As previously discussed, a close ortho-methoxy aniline analog of this compound is a potent inhibitor of CSNK2A and a less potent inhibitor of PIM3 kinase. nih.gov The study of this analog highlights the potential for this chemical scaffold to be a platform for developing selective kinase inhibitors. nih.gov The general principle of enzyme inhibition assays is a crucial tool for discovering and characterizing the activity of such compounds. nih.gov

Receptor Binding and Modulation Studies (e.g., GABA-A Receptor Antagonism if applicable to pyrazinamine)

While direct GABA-A receptor binding data for this compound is not available, a related compound, 6-(4-methoxyphenyl)-3-pyridazinamine, has been identified as a GABA-A receptor antagonist. targetmol.combertin-bioreagent.com It is important to note the structural differences: a pyridazine (B1198779) core instead of a pyrazine core, and a 4-methoxyphenyl (B3050149) group instead of a 3-methoxyphenyl (B12655295) group. However, this finding suggests that nitrogen-containing heterocyclic compounds with methoxyphenyl substitutions may have the potential to interact with GABA-A receptors. nih.gov The GABA-A receptor is a complex ligand-gated ion channel with multiple binding sites, making it a target for a wide range of drugs. nih.gov

Mechanisms of Action at the Cellular and Molecular Level

The primary elucidated mechanism of action for a close analog of this compound is the inhibition of the host cell kinase CSNK2A. nih.gov By inhibiting CSNK2A, which is involved in viral replication, this class of compounds can exert antiviral effects. nih.gov

For potential antimicrobial activity, particularly against Mycobacterium, the mechanism could be similar to that of pyrazinamide. This involves the enzymatic conversion of the compound to its acidic form within the bacterium, leading to the inhibition of essential enzymes like fatty acid synthase I and disruption of the cell's energy production and membrane potential. drugbank.com

In the context of anticancer activity, the inhibition of kinases like CSNK2A by a structural analog provides a direct molecular mechanism. nih.gov CSNK2A is a key node in cellular signaling pathways that control cell growth, proliferation, and apoptosis, and its inhibition can thus lead to antitumor effects. nih.gov

Furthermore, a related pyrimidine derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, has been shown to modulate the Wnt/β-catenin signaling pathway and suppress inflammation in TLR-engaged primary human monocytes. nih.govresearchgate.net This suggests that compounds with a similar 6-(3-methoxyphenyl) substituent on a nitrogen-containing heterocycle could have complex immunomodulatory and signaling-pathway-related mechanisms of action.

Interrogating Molecular Target Engagement and Binding Interactions

There is currently no available data to characterize the molecular targets of this compound. Research has not yet elucidated which proteins, enzymes, receptors, or other biomolecules it may interact with, nor the nature and specifics of any potential binding interactions.

Analysis of Downstream Cellular Pathway Modulation (e.g., Signal Transduction)

Due to the lack of information regarding its molecular targets, the effects of this compound on downstream cellular signaling pathways remain unknown. There are no studies to indicate whether this compound modulates any known signal transduction cascades.

Effects on Gene Expression and Protein Synthesis in Target Systems

There is no published research on the effects of this compound on gene expression or protein synthesis. It is unknown whether this compound has any influence on the transcription of genes or the translation of proteins within any biological system.

Future Directions and Translational Outlook for 6 3 Methoxyphenyl 2 Pyrazinamine Research

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the primary therapeutic targets of 6-(3-methoxyphenyl)-2-pyrazinamine are under active investigation, its core pyrazine (B50134) structure suggests a broad potential for new applications. The exploration of this compound and its close analogs can extend into several promising therapeutic areas.

Anti-inflammatory and Immunomodulatory Effects: Structurally related pyrimidine (B1678525) derivatives have demonstrated the ability to modulate inflammatory responses. For instance, a similar compound, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, has been shown to act as a suppressor of inflammation in TLR-engaged primary human monocytes by activating the canonical Wnt/β-catenin pathway. nih.govresearchgate.net This suggests that this compound could be investigated for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Kinase Inhibition in Oncology: The pyrazine scaffold is a key feature in a number of kinase inhibitors. Research on 2,6-disubstituted pyrazines has identified potent inhibitors of Casein Kinase 2, alpha (CSNK2A), a protein implicated in cancer cell survival and proliferation. nih.gov Furthermore, pyrimidine derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in cancer therapy. nih.gov This opens the possibility of evaluating this compound for its anti-cancer properties through kinase inhibition.

Central Nervous System Disorders: Xanthone derivatives containing a methoxyphenylpiperazinyl moiety have shown antidepressant-like effects in preclinical models, with activity at serotonergic 5-HT(1A) and 5-HT(2A/C) receptors. nih.gov Given the presence of the methoxyphenyl group in this compound, it is conceivable that this compound could be explored for its potential in treating depression or other neurological disorders.

Antimicrobial Activity: Novel sortase inhibitors, which are crucial for the virulence of Gram-positive bacteria, have been developed from related chemical structures. nih.gov Investigating the potential of this compound as an antibacterial agent could provide new avenues for combating antibiotic resistance.

Development of Advanced Synthetic Methodologies for Scalable Production

The transition of a promising compound from laboratory-scale synthesis to industrial production necessitates the development of efficient and scalable manufacturing processes. For this compound, future research in synthetic chemistry will be critical.

Key areas of focus will likely include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki coupling has proven effective for the synthesis of 2,6-disubstituted pyrazines, offering a reliable method for creating the carbon-carbon bond between the pyrazine core and the methoxyphenyl group. nih.gov Optimization of catalysts, reaction conditions, and the use of more environmentally benign solvents will be important for large-scale synthesis.

Continuous Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processing, including improved safety, higher yields, and greater consistency. A scalable synthesis of a related pyrazolo[3,4-b]pyrazine has been achieved using a continuous flow formylation/hydrazine cyclization cascade, demonstrating the potential of this technology for the production of pyrazine-based compounds. researchgate.net

Minimization of Purification Steps: Developing synthetic routes that yield high-purity this compound with minimal need for chromatographic purification will be a key goal for reducing production costs and environmental impact. This could involve exploring alternative starting materials and reaction sequences.

| Synthetic Strategy | Potential Advantages |

| Optimized Suzuki Coupling | High yield, well-established methodology |

| Continuous Flow Synthesis | Improved safety, scalability, and consistency |

| Chromatography-Free Synthesis | Reduced cost, lower environmental impact |

Rational Design of Next-Generation Derivatives Through Computational-Driven Approaches

Computational chemistry and molecular modeling are indispensable tools for the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. For this compound, these approaches can guide the development of next-generation derivatives.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can build detailed SAR models. For example, studies on related pyrazole (B372694) and pyrimidine derivatives have successfully identified key pharmacophoric features required for potent inhibition of EGFR and VEGFR-2. nih.gov

Molecular Docking and Dynamics Simulations: If a specific biological target for this compound is identified, molecular docking can be used to predict its binding mode. This information can then be used to design modifications that enhance binding affinity and selectivity. Molecular dynamics simulations can further provide insights into the stability of the compound-target complex.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification and filtering of derivatives that are likely to have poor pharmacokinetic profiles or toxic liabilities, saving time and resources in the drug discovery process. nih.gov

| Computational Approach | Application in Drug Design |

| Structure-Activity Relationship (SAR) | Identify key structural features for activity |

| Molecular Docking | Predict binding mode to biological target |

| Molecular Dynamics | Assess stability of compound-target interaction |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles |

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies will be essential. These high-throughput approaches can provide a global view of the molecular changes induced by the compound.

Transcriptomics: By analyzing changes in gene expression (the transcriptome) in cells or tissues treated with this compound, researchers can identify the cellular pathways and biological processes that are modulated by the compound. This can help to elucidate its mechanism of action and identify potential biomarkers of response.

Proteomics: Proteomics can be used to study changes in the levels and post-translational modifications of proteins. This can provide a more direct picture of the functional consequences of compound treatment than transcriptomics alone.

Multi-Omics Integration: The true power of these technologies lies in their integration. A multi-omics approach, combining transcriptomics, proteomics, and metabolomics data, can provide a holistic understanding of the compound's biological activity and help to build comprehensive predictive models of its effects. nih.gov

Pre-Clinical Research Avenues (conceptual, excluding human trial data)

Prior to any consideration for human trials, a robust pre-clinical research program is necessary to establish the proof-of-concept for the therapeutic potential of this compound.

In Vitro Target Validation and Efficacy Studies: The initial step will involve confirming the compound's activity against its putative biological target(s) in cell-free assays and cell-based models. This will be followed by studies to assess its efficacy in cellular models of disease. For example, if an anti-inflammatory effect is hypothesized, its ability to suppress cytokine production in immune cells would be evaluated. nih.govresearchgate.net

Animal Models of Disease: Once in vitro efficacy is established, the compound would be tested in relevant animal models to assess its in vivo activity. For instance, if an antidepressant-like effect is being investigated, rodent models such as the forced swim test or tail suspension test would be employed. nih.gov For potential anti-cancer applications, xenograft models where human tumors are grown in immunocompromised mice would be utilized.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Pre-clinical PK/PD studies in animals are crucial to understand how the compound is absorbed, distributed, metabolized, and excreted, and to relate its concentration in the body to its pharmacological effect. This information is vital for selecting an appropriate dosing regimen for further studies.

Exploratory Toxicology: Preliminary toxicology studies in animals will be conducted to identify any potential safety concerns and to determine a safe dose range for more extensive pre-clinical development.

Q & A

Q. What are the established synthetic routes for 6-(3-methoxyphenyl)-2-pyrazinamine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, halogenated pyrazinamine intermediates (e.g., 6-chloro-2-pyrazinamine, CAS 33332-28-4 ) can react with 3-methoxyphenylboronic acids under Suzuki-Miyaura conditions. Optimization includes:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures.

- Temperature: 80–100°C for 12–24 hours.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >70% purity .

- Analytical validation: LC-MS and ¹H-NMR (e.g., δ 8.2–8.5 ppm for pyrazine protons) confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- ¹H-NMR and ¹³C-NMR: Key signals include aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- IR spectroscopy: Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .

- HPLC-MS: Quantifies purity (>95%) and detects impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-methoxyphenyl substituent in biological activity?

Methodological Answer:

- Comparative analogs: Synthesize derivatives with substituent variations (e.g., 4-methoxyphenyl, 3-fluorophenyl) to assess electronic/steric effects .

- Biological assays: Test inhibition of kinase targets (e.g., SHP2 phosphatase ) or cytotoxicity in cancer cell lines (e.g., IC₅₀ values via MTT assays ).

- Computational modeling: Use DFT or molecular docking to analyze binding interactions (e.g., methoxy group’s hydrogen bonding with active sites) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different in vitro models?

Methodological Answer:

- Standardized protocols: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), assay conditions (e.g., serum concentration, incubation time), and controls .

- Metabolic stability testing: Evaluate compound degradation (e.g., cytochrome P450 enzymes) using liver microsomes .

- Data normalization: Use Z-score analysis or fold-change relative to reference compounds to reduce inter-lab variability .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be improved for in vivo studies?

Methodological Answer:

- Salt formation: Hydrochloride salts improve aqueous solubility (e.g., SHP-099 hydrochloride solubility: ~10 mg/mL in PBS ).

- Prodrug design: Introduce ester or amide prodrugs to enhance membrane permeability .

- Nanocarrier systems: Encapsulate in liposomes or polymeric nanoparticles to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.